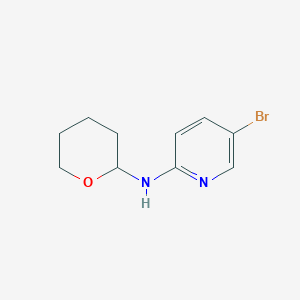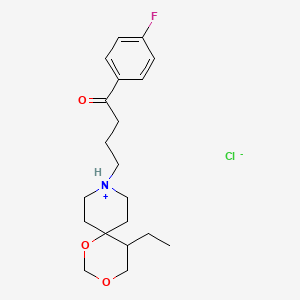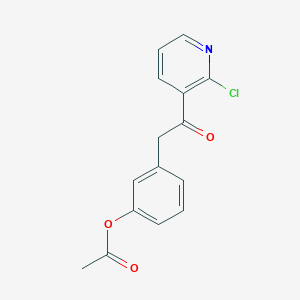
Titanium tetra(tridecan-1-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium tetra(tridecan-1-olate) is an organometallic compound with the molecular formula C52H108O4Ti It is a titanium alkoxide, where the titanium atom is bonded to four tridecan-1-olate groups
準備方法
Synthetic Routes and Reaction Conditions
Titanium tetra(tridecan-1-olate) can be synthesized through the reaction of titanium tetrachloride with tridecan-1-ol in the presence of a base. The reaction typically proceeds as follows:
TiCl4+4C13H27OH→Ti(OC13H27)4+4HCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of titanium tetra(tridecan-1-olate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Titanium tetra(tridecan-1-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and tridecan-1-ol.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and tridecan-1-ol.
Substitution: The tridecan-1-olate groups can be substituted with other alkoxide groups or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various alcohols or ligands can be used to replace the tridecan-1-olate groups.
Major Products Formed
Oxidation: Titanium dioxide and tridecan-1-ol.
Hydrolysis: Titanium dioxide and tridecan-1-ol.
Substitution: Titanium alkoxides with different alkoxide groups.
科学的研究の応用
Titanium tetra(tridecan-1-olate) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium dioxide nanoparticles, which have applications in photocatalysis and as pigments.
Biology and Medicine: Titanium compounds are studied for their potential use in biomedical applications, such as drug delivery and imaging.
Industry: It is used in the production of high-performance coatings and as a precursor for the deposition of titanium dioxide films.
作用機序
The mechanism by which titanium tetra(tridecan-1-olate) exerts its effects involves the coordination of the titanium atom with various ligands. The titanium center can undergo redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different alkoxide groups.
Titanium tetra(ethoxide): Similar to titanium tetra(tridecan-1-olate) but with ethoxide groups.
Titanium tetra(butoxide): Another titanium alkoxide with butoxide groups.
Uniqueness
Titanium tetra(tridecan-1-olate) is unique due to its long alkoxide chains, which can influence its solubility, reactivity, and applications. The longer alkoxide chains can provide steric hindrance, affecting the compound’s behavior in various chemical reactions.
特性
CAS番号 |
71965-16-7 |
|---|---|
分子式 |
C52H108O4Ti |
分子量 |
845.3 g/mol |
IUPAC名 |
titanium(4+);tridecan-1-olate |
InChI |
InChI=1S/4C13H27O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
InChIキー |
AUZMDJOOVRHSOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
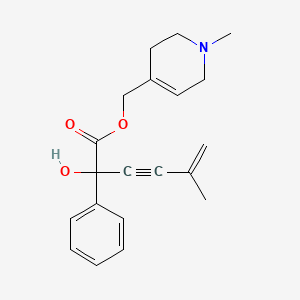
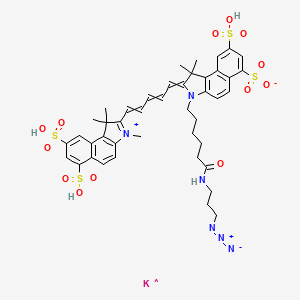
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)

